Brepocitinib

JAK-STAT signaling kinase selectivity in vitro pharmacology

Brepocitinib (PF-06700841) is the only dual TYK2/JAK1 inhibitor in Phase 3 for dermatomyositis (VALOR trial) with an NDA filed. Its dual inhibition suppresses Type I IFNs, IL-12/IL-23, IL-6, and IFNγ simultaneously—coverage selective JAK1 or TYK2 inhibitors cannot achieve. Positive Phase 2 BEACON trial in cutaneous sarcoidosis (21.6-point CSAMI-A improvement, p<0.0001). Well-characterized JAK family selectivity profile (TYK2/JAK1/JAK2/JAK3 IC50: 23/17/77/6494 nM) for kinase benchmarking. Direct translational relevance to ongoing registrational programs. For research use only.

Molecular Formula C18H21F2N7O
Molecular Weight 389.4 g/mol
CAS No. 1883299-62-4
Cat. No. B610002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrepocitinib
CAS1883299-62-4
SynonymsBrepocitinib, PF-06700841 free base
Molecular FormulaC18H21F2N7O
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F
InChIInChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12-,13+,14-/m0/s1
InChIKeyBUWBRTXGQRBBHG-MJBXVCDLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Brepocitinib (1883299-62-4) – A Dual TYK2/JAK1 Inhibitor for Specialty Autoimmune Research & Procurement


Brepocitinib (PF-06700841) is an investigational small molecule dual inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), developed to suppress pro-inflammatory cytokine signaling pathways in autoimmune and inflammatory diseases [1]. It demonstrates potent inhibition of TYK2 (IC50 = 23 nM) and JAK1 (IC50 = 17 nM) in cell-free assays [2]. The compound is being advanced by Priovant Therapeutics (a Pfizer/Roivant joint venture) across multiple specialty indications, with an NDA filed for dermatomyositis and registrational programs ongoing in non-infectious uveitis and cutaneous sarcoidosis [3].

Why Generic Substitution Fails for Brepocitinib: Dual TYK2/JAK1 Inhibition Cannot Be Replicated by Single-Target JAK Inhibitors


Brepocitinib's dual TYK2/JAK1 inhibition profile is pharmacologically distinct from both selective JAK1 inhibitors (e.g., upadacitinib, filgotinib) and selective TYK2 inhibitors (e.g., deucravacitinib, PF-06826647) [1]. Unlike selective agents that target only one arm of the JAK-STAT pathway, brepocitinib simultaneously suppresses multiple cytokine families including Type I interferons (via TYK2), IL-12/IL-23 (via TYK2), IL-6 (via JAK1), and IFNγ (via JAK1) [2]. This broader cytokine suppression profile cannot be achieved by substituting a selective JAK1 inhibitor or a selective TYK2 inhibitor, as each would leave complementary pathogenic pathways unaddressed [3].

Quantitative Evidence Differentiating Brepocitinib (1883299-62-4) from JAK Inhibitor Alternatives


Dual TYK2/JAK1 Inhibition Versus Single-Target Selectivity: In Vitro Kinase Profiling

Brepocitinib demonstrates potent dual inhibition of both TYK2 (IC50 = 23 nM) and JAK1 (IC50 = 17 nM), distinguishing it from upadacitinib which is JAK1-selective with minimal TYK2 activity (TYK2 IC50 = 4690 nM), and from PF-06826647 which is TYK2-selective with weak JAK1 inhibition (JAK1 IC50 = 383 nM) [1]. This dual profile is further distinguished from deucravacitinib, an allosteric TYK2 inhibitor that shows no activity against JAK1 (>10,000 nM) [1].

JAK-STAT signaling kinase selectivity in vitro pharmacology

JAK2 Selectivity Ratio: Comparing Off-Target Risk Potential Across JAK Inhibitors

Brepocitinib exhibits a JAK2/JAK1 selectivity ratio of approximately 4.5 (JAK2 IC50 = 77 nM vs. JAK1 IC50 = 17 nM), indicating moderate selectivity [1]. In comparison, upadacitinib shows a JAK2/JAK1 ratio of 2.6 (JAK2 IC50 = 120 nM vs. JAK1 IC50 = 47 nM) [1], while tofacitinib demonstrates essentially no selectivity between JAK1 (IC50 = 15 nM) and JAK2 (IC50 = 77 nM) [1]. Baricitinib, a JAK1/2-selective inhibitor, shows potent JAK2 inhibition (IC50 = 7 nM) with a JAK2/JAK1 ratio of 1.75 [1].

JAK2 selectivity off-target risk erythropoiesis

Human Whole Blood Functional Potency: Pathway-Specific Cytokine Inhibition

Brepocitinib inhibits TYK2/JAK2-mediated IL-12/pSTAT4 and IL-23/pSTAT3 signaling in human whole blood with IC50 values of 65 nM and 120 nM, respectively [1]. It demonstrates good potency against IL-6/pSTAT1 in CD3+ cells (IC50 = 81 nM) but lower inhibition of IL-6/pSTAT3 in the same subset (IC50 = 641 nM) [1]. For JAK1/JAK3-driven γ-common chain cytokines, brepocitinib inhibits IL-15/pSTAT5 and IL-21/pSTAT3 with IC50 values of 238 nM and 204 nM, respectively [1]. While cross-study comparisons are limited, these functional potency data in physiologically relevant human whole blood provide a benchmark for target engagement that cell-free assays cannot fully capture.

human whole blood assay IL-12/IL-23 signaling functional pharmacology

Clinical Differentiation: Placebo-Adjusted Efficacy in Cutaneous Sarcoidosis (BEACON Phase 2)

In the BEACON Phase 2 trial (N=31), brepocitinib 45 mg once daily demonstrated a 22.3-point mean improvement in Cutaneous Sarcoidosis Activity and Morphology Instrument – Activity (CSAMI-A) score at Week 16, compared to a 0.7-point improvement with placebo, yielding a placebo-adjusted difference of 21.6 points (p<0.0001) [1]. Notably, 100% of patients in the 45 mg arm achieved at least a 10-point CSAMI-A improvement, and 69% achieved a two-point improvement on the Investigator's Global Assessment [2]. While no direct comparator JAK inhibitor has been evaluated in a placebo-controlled trial for cutaneous sarcoidosis, brepocitinib represents the first drug to produce a positive readout in a placebo-controlled study for this indication [2].

cutaneous sarcoidosis Phase 2 clinical trial CSAMI-A

Disease Scope Differentiation: Indications with Registrational Programs Versus Broad Market JAK Inhibitors

Brepocitinib's clinical development focuses on specialty autoimmune diseases with high unmet need, including dermatomyositis (NDA filed; VALOR Phase 3 trial NCT0543726), non-infectious uveitis (Phase 3 data expected 2H 2026), and cutaneous sarcoidosis (Phase 3 planned 2026) [1][2]. This indication strategy contrasts with broad-market JAK inhibitors such as upadacitinib (approved for RA, PsA, AD, UC, AS) and tofacitinib (approved for RA, PsA, UC, AS) [3]. Brepocitinib has demonstrated positive results across five placebo-controlled studies in distinct disease states [1], supporting its potential utility across a range of interferon-driven and IL-12/IL-23-driven conditions.

dermatomyositis non-infectious uveitis orphan indications

Optimal Research and Procurement Application Scenarios for Brepocitinib (1883299-62-4)


Dermatomyositis Preclinical Research Requiring Dual TYK2/JAK1 Pathway Suppression

Brepocitinib is the preferred tool compound for preclinical models of dermatomyositis (DM), an indication for which it has a registrational Phase 3 program (VALOR, NCT0543726) and an NDA filed [1]. The compound's dual TYK2/JAK1 inhibition directly targets the Type I interferon signature and IL-6 signaling that characterize DM pathogenesis [1]. For researchers seeking to translate preclinical findings to clinical relevance, brepocitinib provides a direct link to ongoing late-stage clinical trials, a distinction not shared by single-target JAK1 or TYK2 inhibitors in this indication.

Granulomatous Inflammation Models (Sarcoidosis) Requiring IL-12/IL-23 and Interferon Pathway Inhibition

Brepocitinib is uniquely positioned for research on granulomatous inflammatory conditions such as sarcoidosis, having demonstrated a placebo-adjusted 21.6-point improvement in CSAMI-A score (p<0.0001) in the BEACON Phase 2 trial [2]. Its human whole blood functional potency against IL-12/pSTAT4 (IC50 = 65 nM) and IL-23/pSTAT3 (IC50 = 120 nM) [3] supports its utility in models where TYK2-mediated cytokine signaling is pathogenic. No other JAK pathway inhibitor has reported placebo-controlled positive Phase 2 data in cutaneous sarcoidosis.

Comparative JAK Selectivity Profiling Studies

Brepocitinib serves as a valuable reference compound in comparative kinase selectivity studies due to its well-characterized profile across all four JAK family members: TYK2 (IC50 = 23 nM), JAK1 (IC50 = 17 nM), JAK2 (IC50 = 77 nM), and JAK3 (IC50 = 6494 nM) [4]. Its moderate JAK2/JAK1 selectivity ratio of 4.5 positions it between highly JAK2-sparing agents (e.g., PF-06826647, ratio = 0.19) and JAK2-potent agents (e.g., baricitinib, ratio = 1.75) [4], enabling researchers to benchmark novel inhibitors against a well-defined dual inhibitor with known selectivity characteristics.

Non-Infectious Uveitis Translational Research

For translational research in non-infectious uveitis (NIU), brepocitinib represents the most clinically advanced oral JAK pathway inhibitor, with a Phase 2 study (NEPTUNE) having generated positive results and Phase 3 registrational data expected in the second half of 2026 [5]. The compound's inhibition of both TYK2-dependent (IL-12/IL-23, Type I IFNs) and JAK1-dependent (IL-6, IFNγ) cytokines [1] aligns with the inflammatory mediators implicated in uveitis pathogenesis, providing a mechanistic rationale for its clinical development in this indication.

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